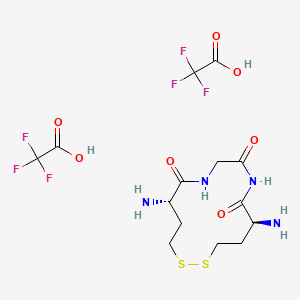
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2')-disulfide, bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of glycinamide and glycyl groups, along with a disulfide bond and trifluoroacetate groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) typically involves multiple steps, including the protection and deprotection of functional groups, formation of peptide bonds, and introduction of the disulfide bond. The reaction conditions often require controlled temperatures, pH levels, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized to maximize efficiency and minimize costs while ensuring the compound meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond results in sulfonic acids, while reduction yields thiol groups.
Aplicaciones Científicas De Investigación
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is used in various scientific research applications, including:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In studies of protein folding and disulfide bond formation.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and peptides. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the target’s structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione disulfide: An oxidized form of glutathione with a disulfide bond.
Dithiothreitol: A reducing agent used to cleave disulfide bonds.
Uniqueness
Glycinamide, glycyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is unique due to its specific combination of glycinamide, glycyl groups, and trifluoroacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
117370-25-9 |
|---|---|
Fórmula molecular |
C14H20F6N4O7S2 |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
(5S,12S)-5,12-diamino-1,2-dithia-7,10-diazacyclotetradecane-6,8,11-trione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N4O3S2.2C2HF3O2/c11-6-1-3-18-19-4-2-7(12)10(17)14-8(15)5-13-9(6)16;2*3-2(4,5)1(6)7/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15,17);2*(H,6,7)/t6-,7-;;/m0../s1 |
Clave InChI |
SXKANJBALBCKOJ-JFYKYWLVSA-N |
SMILES isomérico |
C1CSSCC[C@@H](C(=O)NC(=O)CNC(=O)[C@H]1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CSSCCC(C(=O)NC(=O)CNC(=O)C1N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



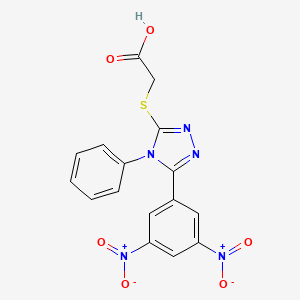

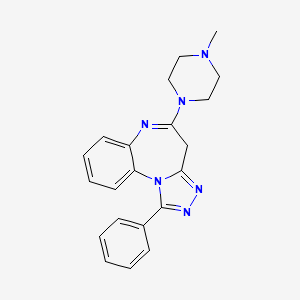


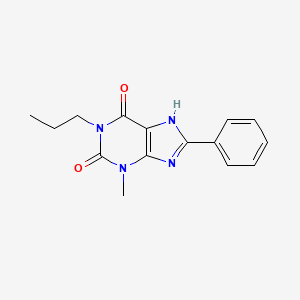

![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
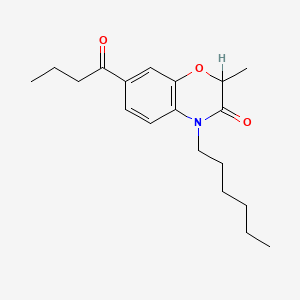
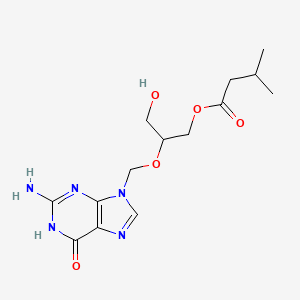
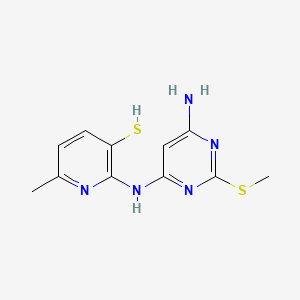

![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
